An In-Depth Technical Guide to (3Z,6Z)-3,6-Nonadien-1-ol: Properties, Synthesis, and Applications
An In-Depth Technical Guide to (3Z,6Z)-3,6-Nonadien-1-ol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3Z,6Z)-3,6-Nonadien-1-ol is a fatty alcohol characterized by a nine-carbon chain containing two cis double bonds at the third and sixth positions and a terminal hydroxyl group.[1][2] This unique structural arrangement, known as a skipped diene, imparts distinct chemical and physical properties that are of significant interest in various scientific disciplines. This guide provides a comprehensive overview of the chemical and physical characteristics of (3Z,6Z)-3,6-Nonadien-1-ol, detailed spectroscopic analysis, a survey of synthetic methodologies, and an exploration of its current and potential applications, particularly in the realms of flavor and fragrance chemistry and as an insect pheromone.
Introduction
(3Z,6Z)-3,6-Nonadien-1-ol, also referred to as cis,cis-3,6-nonadien-1-ol, is a volatile organic compound that has been identified as a key aroma component in a variety of natural products, most notably cucumbers and melons.[3][4] Its potent, fresh, green, and melon-like scent has led to its widespread use in the flavor and fragrance industry.[3][5] Beyond its olfactory properties, the molecule's skipped diene motif presents interesting opportunities for chemical synthesis and biological interactions, including its role as an insect pheromone. This guide aims to serve as a technical resource for researchers and professionals by consolidating the available scientific information on this compound.
Chemical and Physical Properties
(3Z,6Z)-3,6-Nonadien-1-ol is a colorless to pale yellow liquid under standard conditions.[3] Its fundamental properties are summarized in the table below. The presence of two double bonds and a hydroxyl group makes the molecule amenable to a variety of chemical transformations and also influences its physical characteristics, such as its moderate polarity and solubility.
| Property | Value | Source |
| CAS Number | 53046-97-2 | [5] |
| Molecular Formula | C₉H₁₆O | [5] |
| Molecular Weight | 140.22 g/mol | [4] |
| Appearance | Colorless to pale yellow, clear liquid | [3] |
| Specific Gravity | 0.863 - 0.871 g/cm³ at 25 °C | [5] |
| Refractive Index | 1.466 - 1.472 at 20 °C | [5] |
| Boiling Point | 70 °C at 2.00 mm Hg | [5] |
| Flash Point | 200.00 °F (93.33 °C) | [5] |
| Solubility | Very slightly soluble in water; soluble in alcohol. | [5] |
Spectroscopic Characterization
The structural elucidation and purity assessment of (3Z,6Z)-3,6-Nonadien-1-ol rely on a combination of spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the olefinic protons, the methylene protons adjacent to the double bonds and the hydroxyl group, and the terminal methyl and methylene groups. The cis-configuration of the double bonds would result in smaller coupling constants for the vinyl protons compared to their trans-isomers.
¹³C NMR: The carbon NMR spectrum provides key information on the carbon framework. PubChem lists the availability of a ¹³C NMR spectrum for this compound.[4] The olefinic carbons are expected to resonate in the downfield region (around 120-135 ppm), while the carbon bearing the hydroxyl group will appear around 60-65 ppm. The aliphatic carbons will be found in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of (3Z,6Z)-3,6-Nonadien-1-ol. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 140. Common fragmentation pathways for unsaturated alcohols include the loss of water (M-18), and alpha-cleavage adjacent to the oxygen atom. PubChem indicates the availability of a GC-MS spectrum for this compound, which would provide valuable fragmentation data.[4]
Infrared (IR) Spectroscopy
The infrared spectrum of (3Z,6Z)-3,6-Nonadien-1-ol will exhibit characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol, with the broadening due to hydrogen bonding. The C-H stretching vibrations of the sp² hybridized carbons of the double bonds are expected just above 3000 cm⁻¹, while the sp³ C-H stretches will appear just below 3000 cm⁻¹. A C=C stretching absorption, characteristic of the cis-double bonds, should be present in the 1650-1670 cm⁻¹ region. The C-O stretching vibration will give rise to a strong band in the 1050-1150 cm⁻¹ region.
Synthesis and Reactivity
Synthetic Approaches
The stereoselective synthesis of skipped dienes, particularly those with a (Z,Z) configuration, is a challenging task in organic chemistry. General strategies often involve the use of organometallic coupling reactions. While a specific, detailed protocol for the synthesis of (3Z,6Z)-3,6-Nonadien-1-ol is not widely published in readily accessible literature, related syntheses of similar structures provide a conceptual framework.
One plausible synthetic route could involve the partial reduction of a corresponding diyne precursor, 3,6-nonadiyn-1-ol, using a catalyst system that favors the formation of cis-double bonds, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).
Figure 1. A potential synthetic route to (3Z,6Z)-3,6-Nonadien-1-ol.
Reactivity
The reactivity of (3Z,6Z)-3,6-Nonadien-1-ol is dictated by its three functional components: the terminal primary alcohol and the two cis-configured double bonds.
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Alcohol Group: The primary alcohol can undergo typical reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and conversion to alkyl halides. The choice of oxidizing agent will determine the product; for instance, pyridinium chlorochromate (PCC) would favor the formation of the aldehyde, (3Z,6Z)-3,6-nonadienal.
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Skipped Diene System: The non-conjugated double bonds can undergo reactions independently, such as hydrogenation, halogenation, and epoxidation. The presence of the neighboring double bond can, in some cases, lead to more complex reactions, including rearrangements and cyclizations, particularly under acidic or transition-metal-catalyzed conditions. The methylene group situated between the two double bonds is particularly susceptible to oxidation due to the allylic nature of its C-H bonds to both double bonds.
Applications
Flavor and Fragrance Industry
The primary commercial application of (3Z,6Z)-3,6-Nonadien-1-ol is as a flavor and fragrance ingredient.[5] Its powerful and natural-smelling green, cucumber, and melon notes are highly valued in the creation of food flavorings and perfumes.[3] It is used to impart fresh and fruity characteristics to a wide range of products.
Insect Pheromone
(3Z,6Z)-3,6-Nonadien-1-ol has been identified as a component of the pheromone blend of certain insect species. This biological activity opens up possibilities for its use in integrated pest management strategies, such as in traps for monitoring insect populations or in mating disruption applications.
Potential in Drug Development
While direct applications of (3Z,6Z)-3,6-Nonadien-1-ol in drug development are not yet established, the structural motif of a long-chain unsaturated alcohol is present in various biologically active molecules. The unique stereochemistry and functionality of this compound make it an interesting building block for the synthesis of more complex natural products or their analogs with potential therapeutic properties. Further research into the biological activities of this and related compounds could reveal opportunities in areas such as signaling pathway modulation or as precursors for novel therapeutic agents.
Analytical Methods and Quality Control
The quality control of (3Z,6Z)-3,6-Nonadien-1-ol typically involves gas chromatography (GC) coupled with either a flame ionization detector (FID) or a mass spectrometer (MS) for purity assessment and identification of isomers. The use of a suitable chiral stationary phase in GC can allow for the separation of different stereoisomers. Quantitative analysis can be performed using a validated GC method with an internal or external standard.
Handling and Storage
(3Z,6Z)-3,6-Nonadien-1-ol should be handled in a well-ventilated area, and personal protective equipment such as safety glasses and gloves should be worn. It is a combustible liquid and should be stored in a cool, dry place away from ignition sources.[5] Due to the presence of double bonds, it may be susceptible to oxidation over time, and therefore, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to maintain its purity.
Conclusion
(3Z,6Z)-3,6-Nonadien-1-ol is a fascinating molecule with a unique combination of sensory and chemical properties. Its importance in the flavor and fragrance industry is well-established, and its role as an insect pheromone highlights its biological significance. For researchers and drug development professionals, this compound offers a versatile scaffold for synthetic transformations and a potential starting point for the exploration of new biologically active molecules. Further research into its synthesis, reactivity, and biological profile is warranted to fully unlock its potential.
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